molecular formula C18H25N5O2 B5140395 N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide

N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide

Cat. No. B5140395
M. Wt: 343.4 g/mol
InChI Key: CUNDVQQNZAHKLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide, also known as Compound A, is a small molecule compound that has been extensively studied for its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide A is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer research, N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide A has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in the regulation of gene expression. In Alzheimer's disease research, N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide A has been shown to inhibit the activity of the enzyme beta-secretase, which is involved in the production of amyloid-beta plaques. In inflammation research, N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide A has been shown to inhibit the activity of the transcription factor NF-kappaB, which plays a role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide A has been shown to have a variety of biochemical and physiological effects. In cancer research, N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide A has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. In Alzheimer's disease research, N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide A has been shown to reduce the accumulation of amyloid-beta plaques in the brain. In inflammation research, N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide A has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells.

Advantages and Limitations for Lab Experiments

N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide A has several advantages for lab experiments, including its small size, low toxicity, and high solubility in water. However, there are also some limitations to its use, including its relatively short half-life and the need for specialized equipment to synthesize and purify the compound.

Future Directions

There are several potential future directions for research on N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide A. In cancer research, further studies could explore the use of N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide A in combination with other cancer treatments to enhance its effectiveness. In Alzheimer's disease research, further studies could explore the potential of N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide A as a disease-modifying therapy. In inflammation research, further studies could explore the use of N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide A in the treatment of autoimmune diseases. Additionally, further research could explore the potential of N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide A in other areas, such as cardiovascular disease and metabolic disorders.

Synthesis Methods

N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide A can be synthesized using a multistep process that involves the reaction of 2-isoxazolidinone with 3-bromopropylamine hydrobromide, followed by the reaction of the resulting intermediate with 2-isopropyl-1H-imidazole in the presence of a coupling agent. The final step involves the reaction of the resulting intermediate with nicotinoyl chloride to yield N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide A.

Scientific Research Applications

N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide A has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide A has been shown to inhibit the growth of tumors and induce apoptosis in cancer cells. In Alzheimer's disease research, N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide A has been shown to reduce the accumulation of amyloid-beta plaques in the brain. In inflammation research, N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide A has been shown to reduce the production of pro-inflammatory cytokines.

properties

IUPAC Name

6-(1,2-oxazolidin-2-yl)-N-[3-(2-propan-2-ylimidazol-1-yl)propyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2/c1-14(2)17-19-8-11-22(17)9-3-7-20-18(24)15-5-6-16(21-13-15)23-10-4-12-25-23/h5-6,8,11,13-14H,3-4,7,9-10,12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNDVQQNZAHKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CCCNC(=O)C2=CN=C(C=C2)N3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1,2-oxazolidin-2-yl)-N-[3-(2-propan-2-ylimidazol-1-yl)propyl]pyridine-3-carboxamide

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